Cas no 10408-80-7 (Spiro[cyclopentane-1,1'-indene])

Spiro[cyclopentane-1,1'-indene] structure
10408-80-7 structure
Product Name:Spiro[cyclopentane-1,1'-indene]
CAS No:10408-80-7
MF:C13H14
MW:170.250263690948
CID:1147402
PubChem ID:13089053
Update Time:2025-04-20

Spiro[cyclopentane-1,1'-indene] Chemical and Physical Properties

Names and Identifiers

    • Spiro[cyclopentane-1,1'-indene]
    • Spiro[cyclopentane-1,1'-[1H]indene]
    • spiro&lt
    • cyclopentane-1,1'-&lt
    • 1H&gt
    • -indene&gt
    • cyclopentane-1,1'-indene&gt
    • AGN-PC-00KU3G
    • CTK0D8221
    • 1,1-Tetramethyleninden
    • Spiro(cyclopentan-1.1'-inden)
    • Spiro[cyclopentane-1,1'-[1H]indene]; spiro< cyclopentane-1,1'-< 1H> -indene> ; Spiro< cyclopentane-1,1'-indene> ; AGN-PC-00KU3G; CTK0D8221; 1,1-Tetramethyleninden; Spiro(cyclopentan-1.1'-inden);
    • spiro(cyclopentane-1,1'-indene)
    • DTXSID40517824
    • 10408-80-7
    • Spiro[cyclopentan-1,1'-inden]
    • JUPFIGGSENJBQL-UHFFFAOYSA-N
    • Inchi: 1S/C13H14/c1-2-6-12-11(5-1)7-10-13(12)8-3-4-9-13/h1-2,5-7,10H,3-4,8-9H2
    • InChI Key: JUPFIGGSENJBQL-UHFFFAOYSA-N
    • SMILES: C12(C=CC3C=CC=CC1=3)CCCC2

Computed Properties

  • Exact Mass: 170.109550447g/mol
  • Monoisotopic Mass: 170.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

Spiro[cyclopentane-1,1'-indene] Pricemore >>

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